molecular formula C38H74O20S2 B1662083 acid-PEG8-S-S-PEG8-acid CAS No. 873013-93-5

acid-PEG8-S-S-PEG8-acid

Cat. No.: B1662083
CAS No.: 873013-93-5
M. Wt: 915.1
InChI Key: SSUZECNFRDBXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

acid-PEG8-S-S-PEG8-acid is a complex organic compound with the empirical formula C38H74O20S2 and a molecular weight of 915.11 g/mol . . It is characterized by its long chain of ethylene glycol units interspersed with sulfur atoms, making it a versatile molecule in various chemical applications.

Biochemical Analysis

Biochemical Properties

Acid-PEG8-S-S-PEG8-acid plays a crucial role in biochemical reactions as a linker molecule in PROTACs. It interacts with various enzymes, proteins, and other biomolecules to facilitate the targeted degradation of specific proteins. The compound forms a bridge between a ligand for an E3 ubiquitin ligase and a ligand for the target protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Cellular Effects

This compound influences various cellular processes by mediating the degradation of target proteins. This can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of a specific protein involved in a signaling pathway can alter the downstream effects of that pathway, leading to changes in cell function. The compound’s ability to target and degrade specific proteins makes it a powerful tool for studying cellular processes and developing targeted therapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. This process effectively reduces the levels of the target protein within the cell, thereby modulating its activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time if not stored properly. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained degradation of target proteins, which may have lasting effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing any harmful side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This can affect metabolic flux and metabolite levels within the cell, as the degradation of specific proteins can alter metabolic pathways and cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or other transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function, making it important to understand its transport dynamics for effective therapeutic use .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target proteins and other biomolecules, thereby affecting its overall efficacy in mediating protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acid-PEG8-S-S-PEG8-acid involves the reaction of polyethylene glycol (PEG) with disulfide linkers. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the disulfide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

acid-PEG8-S-S-PEG8-acid is unique due to its long chain of ethylene glycol units, which provides flexibility and versatility in various chemical reactions and applications. Its ability to form stable disulfide bonds makes it particularly valuable in the synthesis of complex organic compounds and the development of advanced materials .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74O20S2/c39-37(40)1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-38(41)42/h1-36H2,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUZECNFRDBXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74O20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724312
Record name 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

915.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873013-93-5
Record name 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acid-PEG8-S-S-PEG8-acid
Reactant of Route 2
acid-PEG8-S-S-PEG8-acid
Reactant of Route 3
Reactant of Route 3
acid-PEG8-S-S-PEG8-acid
Reactant of Route 4
acid-PEG8-S-S-PEG8-acid
Reactant of Route 5
acid-PEG8-S-S-PEG8-acid
Reactant of Route 6
acid-PEG8-S-S-PEG8-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.